4-(4-Aminomethyl-thiazol-2-YL)-phenylamine

Chemical Synthesis Quality Control Procurement

Researchers developing ATP-competitive kinase inhibitors often face scaffold limitations that restrict SAR exploration. 4-(4-Aminomethyl-thiazol-2-YL)-phenylamine (CAS 885280-72-8) solves this with a precisely substituted bifunctional architecture: a 2-aminothiazole core linked to a para-aminophenyl ring, delivering two orthogonal primary amine handles for selective derivatization. • Enables focused kinase inhibitor libraries targeting GSK3, Aurora2, Syk, and CK2 • Orthogonal dual-amine reactivity permits chemoselective amide coupling or reductive amination at either handle • Confirmed weak STAT3 inhibition (IC50 > 55.69 µM) ensures scaffold introduces no confounding bioactivity • Available at ≥98% purity in scalable quantities up to 5 KG for lead optimization and preclinical candidate selection.

Molecular Formula C10H11N3S
Molecular Weight 205.28 g/mol
CAS No. 885280-72-8
Cat. No. B1502180
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Aminomethyl-thiazol-2-YL)-phenylamine
CAS885280-72-8
Molecular FormulaC10H11N3S
Molecular Weight205.28 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NC(=CS2)CN)N
InChIInChI=1S/C10H11N3S/c11-5-9-6-14-10(13-9)7-1-3-8(12)4-2-7/h1-4,6H,5,11-12H2
InChIKeyYZBUKOPJZNJTEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 500 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Aminomethyl-thiazol-2-YL)-phenylamine: Bifunctional Thiazole Building Block


4-(4-Aminomethyl-thiazol-2-YL)-phenylamine (CAS 885280-72-8) is a small-molecule heterocyclic compound with the molecular formula C10H11N3S and a molecular weight of 205.28 g/mol [1]. It features a 2-aminothiazole core directly linked to a phenylamine ring, a structural motif frequently utilized in medicinal chemistry as a core scaffold for ATP-competitive kinase inhibitors . The compound is commercially available as a high-purity research intermediate (typically ≥98% purity) , specifically designed for use as a synthetic building block in the development of targeted covalent inhibitors and other bioactive molecules.

Bifunctional amine handles for orthogonal conjugation
High-purity specification supports reproducible coupling reactions
Inactive scaffold profile avoids confounding bioactivity in designed molecules

4-(4-Aminomethyl-thiazol-2-YL)-phenylamine: Irreplaceable by Generic Analogs


The precise substitution pattern of 4-(4-Aminomethyl-thiazol-2-YL)-phenylamine—specifically, the 4-aminomethyl group on the thiazole ring and the para-aminophenyl substituent—is critical for its intended function as a bifunctional building block. In the context of kinase inhibitor design, even minor modifications to the thiazole core can drastically alter binding affinity and selectivity [1]. As demonstrated by high-throughput screening data, this exact compound exhibits a weak inhibitory profile against STAT3 (IC50 > 55.69 µM), a key oncogenic transcription factor, which positions it not as a final drug candidate but as an essential, non-interfering scaffold for further derivatization . Generic substitution with other 2-aminothiazole or 4-arylthiazole analogs would introduce unpredictable steric and electronic effects, potentially compromising the desired activity of downstream conjugates, rendering the precise 4-(4-aminomethyl-thiazol-2-yl)aniline structure irreplaceable for SAR (Structure-Activity Relationship) studies.

Substitution pattern mismatch

Minor changes to the 4-aminomethyl or para-aminophenyl substitution can drastically alter kinase binding; generic analogs may introduce unpredictable steric/electronic effects.

Scaffold bioactivity interference

The weak STAT3 inhibition is specific to this scaffold; other 2-aminothiazole analogs may exhibit potent off-target kinase inhibition, confounding SAR studies.

Patent linkage loss

Generic aminothiazole building blocks lack the direct connection to established kinase inhibitor patent families, reducing IP strategic value.

4-(4-Aminomethyl-thiazol-2-YL)-phenylamine: Comparative Evidence vs. Analogs


High Purity and Scalability Advantage

Commercially available 4-(4-Aminomethyl-thiazol-2-YL)-phenylamine is consistently supplied with a high minimum purity specification of 98%, as verified by HPLC analysis . This level of purity is critical for reproducible downstream reactions in medicinal chemistry. In contrast, generic 2-aminothiazole or simple aniline derivatives often exhibit significant batch-to-batch variability and are commonly offered at lower purities (e.g., 95-97%), which can introduce side products and complicate purification of advanced intermediates. The availability of this specific compound in scalable packaging (up to 5 KG) further distinguishes it from many research-use-only analogs, providing a direct path from milligram-scale SAR exploration to gram-scale lead optimization.

Purity specification
Head-to-head
≥98% (target) 95–97% (generic analogs) +1–4% absolute purity

Higher purity may reduce side reactions and purification burden.

Based on vendor specifications; batch verification advised.

Chemical Synthesis Quality Control Procurement

STAT3 Inactivity Confirmation

In a quantitative high-throughput screen designed to identify inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3), 4-(4-Aminomethyl-thiazol-2-YL)-phenylamine demonstrated an IC50 value of >55.69 µM, effectively classifying it as an 'inactive' compound in this assay . This data is highly valuable as it confirms the unmodified scaffold itself does not potently engage this oncogenic target. For medicinal chemists, this means the scaffold provides a 'blank slate' for installing targeting warheads without confounding background activity. In comparison, many structurally related 2-aminothiazole derivatives are designed to be potent kinase inhibitors from the outset (e.g., CK2 inhibitors with submicromolar IC50s) [1], which would be unsuitable as a non-interfering building block for exploring other biological targets.

STAT3 inhibition
Class-level
>55.69 µM

Confirms scaffold inactivity; no confounding STAT3 engagement.

High-throughput screen; comparison to optimized CK2 inhibitor (3.4 µM) for context.

STAT3 Inhibition High-Throughput Screening Cancer Research

Kinase Inhibitor Patent Coverage

The 4-(4-aminomethyl-thiazol-2-yl)aniline core structure is explicitly encompassed within the Markush structures of major patent families claiming thiazole-based kinase inhibitors. For instance, Vertex Pharmaceuticals' patent US 7,488,727, which covers inhibitors of GSK3, Aurora2, and Syk kinases, describes compounds of formula I that include 2-aminothiazole cores substituted with various aromatic and heteroaromatic groups [1]. This compound serves as a key intermediate for synthesizing analogs that fall within the scope of this and related intellectual property. In contrast, generic aminothiazole building blocks without the specific 4-aminophenyl substitution lack this direct connection to a well-defined, commercially significant patent landscape, limiting their strategic value in pharmaceutical R&D.

IP position
Class-level
Covered by US 7,488,727 B2 (Vertex)

Direct relevance to GSK3, Aurora2, Syk inhibitor programs.

Supports freedom-to-operate analysis for industrial users.

Kinase Inhibition Intellectual Property Drug Discovery

Antiproliferative and Apoptosis-Inducing Derivatives

Recent medicinal chemistry research has demonstrated that 2-amino-4-(aminomethyl)thiazole, the core scaffold of this compound, can be elaborated into potent antiproliferative agents. In a 2023 study, novel 2-amino-4-(aminomethyl)thiazole-based derivatives were synthesized and shown to possess cytotoxic activity comparable to the established chemotherapeutic agent 5-fluorouracil . Furthermore, specific derivatives were found to suppress the proliferation of cultured tumor cells by inducing apoptosis. This validates the 4-(aminomethyl)thiazole moiety as a productive starting point for developing anticancer drug candidates. In contrast, many simpler thiazole building blocks lack this demonstrated potential for generating molecules with such potent, mechanism-based activity.

Derivative cytotoxic potential
Class-level
Derived analogs 5-fluorouracil reference Comparable cytotoxicity in vitro

Reported cell-model response context; apoptosis pathway endpoints indicated.

Derivative studies, not intrinsic compound activity; data to verify.

Anticancer Cytotoxicity Apoptosis

4-(4-Aminomethyl-thiazol-2-YL)-phenylamine: Procurement & Applications


ATP-Competitive Kinase Inhibitor Synthesis

This compound is an ideal starting material for synthesizing focused libraries of kinase inhibitors targeting enzymes like GSK3, Aurora2, Syk, and CK2. Its high purity (≥98%) minimizes side reactions during amide coupling or reductive amination at the primary amine handles, ensuring high yields of designed analogs for SAR studies . The defined inactivity against STAT3 confirms it will not introduce unwanted bioactivity into the final conjugate .

Targeted Covalent Inhibitor (TCI) Development

The dual primary amine functionality (one on the thiazole's aminomethyl group and one on the phenyl ring) provides two orthogonal sites for introducing electrophilic warheads or other functional groups. This bifunctionality is crucial for constructing targeted covalent inhibitors where precise spatial orientation is required for binding. The compound's established link to broad kinase inhibitor patents provides a strong strategic foundation for intellectual property development [1].

Anticancer Drug Discovery & Lead Optimization

Given that elaborated derivatives of the core 2-amino-4-(aminomethyl)thiazole scaffold have demonstrated cytotoxic activity comparable to 5-fluorouracil , this building block is a high-value starting point for medicinal chemistry programs focused on oncology. Its procurement in scalable quantities (up to 5 KG) directly supports the transition from initial hit identification to lead optimization and preclinical candidate selection.

Application
Selection Property
Validation Focus
Kinase inhibitor synthesis (GSK3, Aurora2, Syk, CK2)
High-purity bifunctional building block with defined inactivity profile
Coupling efficiency, conjugate purity, and absence of off-target bioactivity
Targeted covalent inhibitor (TCI) development
Dual primary amine handles enabling orthogonal functionalization
Site-specific warhead installation and binding orientation
Oncology research: kinase-targeted compound synthesis
Scaffold with reported antiproliferative derivative profiles
Derivative cytotoxicity and apoptosis pathway endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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